2-(Carboxymethyl)-3-fluorobenzoic acid
Overview
Description
2-(Carboxymethyl)-3-fluorobenzoic acid is a useful research compound. Its molecular formula is C9H7FO4 and its molecular weight is 198.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research has explored the selectivity in reactions involving organolithium reagents and halobenzoic acids, demonstrating the potential for creating novel compounds through strategic deprotonation and lithiation processes. For instance, studies on 2-fluorobenzoic acid showed its utility in synthesizing complex organic molecules, providing insights into reaction mechanisms and selectivity (Gohier, Mortier, & Castanet, 2003).
Environmental and Microbial Degradation
Investigations into the metabolism of fluorinated benzoates by anaerobic bacteria like Syntrophus aciditrophicus have offered valuable information on the biodegradation pathways of aromatic compounds. These studies highlight the enzyme systems involved in the reductive dehalogenation of fluorobenzoates, revealing potential applications in bioremediation and environmental cleanup (Mouttaki, Nanny, & McInerney, 2008).
Pharmaceutical Chemistry and Continuous-Flow Processes
The efficiency of continuous-flow processes in the production of pharmaceutical intermediates, like floxacin precursors, underscores the relevance of fluorobenzoic acids in synthesizing key ingredients for antibiotic compounds. Such research demonstrates advancements in chemical synthesis techniques, offering higher yields, reduced reaction times, and improved safety profiles (Guo, Yu, & Su, 2020).
Materials Science and Metal-Organic Frameworks (MOFs)
Fluorobenzoic acids play a critical role in the development of metal-organic frameworks (MOFs), serving as modulators to create structures with unique properties. For example, research involving 2-fluorobenzoic acid in the synthesis of rare-earth MOFs has led to the discovery of novel materials with potential applications in catalysis, gas storage, and separation technologies (Vizuet et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as carbocisteine and carboxymethylcellulose have been studied extensively . These compounds interact with various biological targets, but it’s important to note that the targets for 2-(Carboxymethyl)-3-fluorobenzoic acid may differ due to its unique chemical structure.
Mode of Action
Based on the properties of similar compounds, it can be hypothesized that this compound may interact with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, altering cellular processes, or modulating biochemical pathways .
Biochemical Pathways
Many compounds, including those similar to this compound, are known to interact with various biochemical pathways, such as glycolysis, the citric acid cycle, and others . These pathways are crucial for various cellular processes, including energy production, cellular growth, and response to environmental stimuli.
Result of Action
Similar compounds have been shown to have various effects, such as reducing the viscosity of mucus, alleviating respiratory symptoms, and treating conditions associated with increased mucus viscosity . The effects of this compound may vary based on its specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action may be influenced by the specific biological environment in which it is present, including the types of cells, the presence of various enzymes and other proteins, and the specific biochemical pathways active in that environment.
Properties
IUPAC Name |
2-(carboxymethyl)-3-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c10-7-3-1-2-5(9(13)14)6(7)4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUCYDHGDCSYMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.